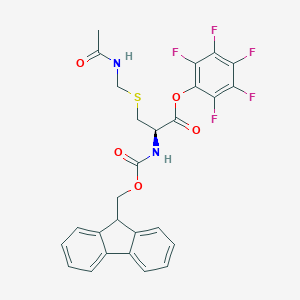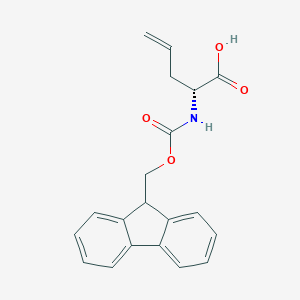
Fmoc-Cys(Acm)-OPfp
描述
“Fmoc-Cys(Acm)-OPfp” is a derivative of the amino acid cysteine . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in peptide synthesis. The “Cys(Acm)” part refers to the amino acid cysteine with an acetamidomethyl (Acm) protective group attached to its side chain .
Synthesis Analysis
“this compound” is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported .
Molecular Structure Analysis
The empirical formula of “this compound” is C21H22N2O5S . Its molecular weight is 414.47 . The InChI key is CSMYOORPUGPKAP-IBGZPJMESA-N .
Chemical Reactions Analysis
The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with mercury (II) or silver (I) to give cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides .
Physical and Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It has an optical activity of [α]/D -33.0±2.0°, c = 1 in methanol . It is used in Fmoc solid-phase peptide synthesis .
科学研究应用
糖肽固相合成:该化合物用于糖肽的固相合成,例如从RNA聚合酶II和哺乳动物神经丝蛋白中合成O-GlcNAc糖肽(Meinjohanns et al., 1995)。
二硫键肽片段合成:它用于合成肽中的环状和非对称二硫键,特别是与鼻蛇毒素相关的肽(Simmonds et al., 2009)。
多柱固相糖肽合成:该化合物有助于从人类肠粘膜和猪颌下腺粘膜合成各种O-糖肽(Peters et al., 1991)。
寡糖类模拟物合成:它是一种用于识别模拟寡糖作用的糖肽的方法之一(Hilaire et al., 1998)。
酚的糖基化:该化合物用于合成糖基化酪氨酸衍生物,对固相糖肽合成至关重要(Jensen et al., 1993)。
微波辅助肽合成:该化合物用于在无机溶剂的环保友好条件下进行肽的微波辅助合成(Hojo et al., 2013)。
固相肽合成:它用于固相肽合成,特别是在半胱氨酸含量较高的肽的情况下(McCurdy, 1989)。
作用机制
Target of Action
Fmoc-Cys(Acm)-OPfp is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid cysteine in a peptide chain. The compound is designed to protect the thiol group of the cysteine residue during peptide synthesis .
Mode of Action
The compound this compound operates by protecting the cysteine residue during the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of the peptide without unwanted side reactions. Once the peptide synthesis is complete, the protective groups can be removed to reveal the functional groups of the cysteine residue .
Biochemical Pathways
The use of this compound is integral to the biochemical pathway of solid-phase peptide synthesis (SPPS). In this pathway, the compound allows for the sequential addition of amino acids to a growing peptide chain. The protective groups ensure that the peptide chain only grows at the desired points, preventing branching or other unwanted reactions .
Pharmacokinetics
The compound’s stability, reactivity, and the ease with which the protective groups can be added and removed are crucial for its effectiveness in peptide synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is stable under typical laboratory conditions, but the process of adding and removing the protective groups requires specific conditions. For example, the Fmoc group is typically removed using a base, while the Acm group can be removed using reagents such as silver ions or iodine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reagents .
安全和危害
未来方向
The use of “Fmoc-Cys(Acm)-OPfp” and similar compounds is likely to continue to be an important area of research in peptide and protein science . The development of new protecting groups and strategies for their removal is a particularly active area of research, with the goal of facilitating the synthesis of increasingly complex peptides and proteins .
生化分析
Biochemical Properties
Fmoc-Cys(Acm)-OPfp plays a crucial role in the synthesis of peptides with disulfide bridges . The Acm group can be removed, and the disulfide bond formed simultaneously by using iodine . This compound interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving bond formation and breakage.
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It participates in bond formation during the synthesis process, contributing to the structure of the resulting peptide . The Fmoc group provides protection during synthesis, while the Acm group facilitates the formation of disulfide bridges .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under typical storage conditions . Over time, it can participate in multiple rounds of peptide synthesis. The long-term effects on cellular function would be determined by the specific peptides or proteins that it helps synthesize.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate peptide bond formation. The specific metabolic flux or metabolite levels influenced by this compound would depend on the particular peptides or proteins being synthesized.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRDSKMJYQOLL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553926 | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-96-0 | |
| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)





